molecular formula C17H22N2O4 B11167429 N-{2-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}tetrahydrofuran-2-carboxamide

N-{2-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}tetrahydrofuran-2-carboxamide

Cat. No.: B11167429
M. Wt: 318.4 g/mol
InChI Key: YUMSDFJDPKMKDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{2-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}tetrahydrofuran-2-carboxamide is a complex organic compound that features a tetrahydrofuran ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}tetrahydrofuran-2-carboxamide typically involves the reaction of tetrahydrofuran derivatives with phenyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The temperature and solvent used can vary, but common solvents include dichloromethane and tetrahydrofuran itself.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts to speed up the reaction and reduce energy consumption is also common. Purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}tetrahydrofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles such as amines or alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.

Scientific Research Applications

N-{2-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}tetrahydrofuran-2-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which N-{2-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}tetrahydrofuran-2-carboxamide exerts its effects depends on its specific application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, leading to changes in cellular processes. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Furan-2-yl-1-((tetrahydrofuran-2-ylmethyl)-carbamoyl)-vinyl)-benzamide
  • N-(3-{[(tetrahydrofuran-2-ylmethyl)amino]carbonyl}phenyl)thiophene-2-carboxamide

Uniqueness

N-{2-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}tetrahydrofuran-2-carboxamide is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C17H22N2O4

Molecular Weight

318.4 g/mol

IUPAC Name

N-[2-(oxolan-2-ylmethylcarbamoyl)phenyl]oxolane-2-carboxamide

InChI

InChI=1S/C17H22N2O4/c20-16(18-11-12-5-3-9-22-12)13-6-1-2-7-14(13)19-17(21)15-8-4-10-23-15/h1-2,6-7,12,15H,3-5,8-11H2,(H,18,20)(H,19,21)

InChI Key

YUMSDFJDPKMKDU-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)CNC(=O)C2=CC=CC=C2NC(=O)C3CCCO3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.